![molecular formula C7H7N3O2S B12976725 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of therapeutic agents.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by further functionalization steps to introduce the sulfonamide group. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound has shown promise in modulating biological pathways, making it a valuable tool for studying cellular processes.
Medicine: It has been investigated for its potential as an anticancer agent, particularly as an inhibitor of tubulin polymerization. This property makes it a candidate for the development of novel chemotherapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by the formation of hydrogen bonds with key amino acid residues at the binding site.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine derivatives: These compounds also exhibit anticancer activities by targeting tubulin polymerization.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have been studied for their potential analgesic and sedative activities. The uniqueness of this compound lies in its specific structural features and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O2S |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
pyrrolo[2,3-c]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H2,8,11,12) |
InChI Key |
IAFVXKKNIPUPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
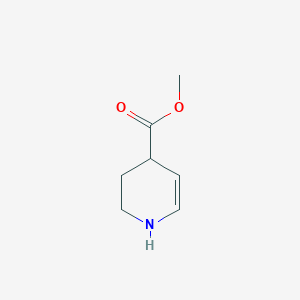
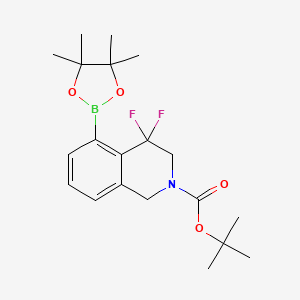
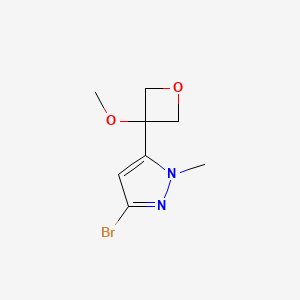
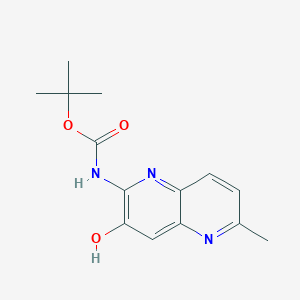
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
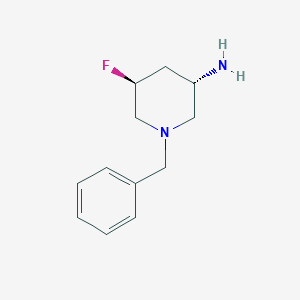
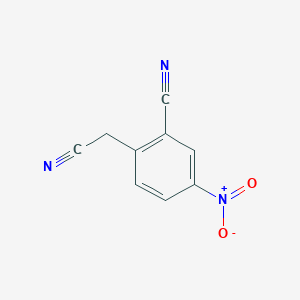
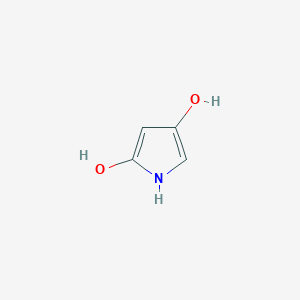
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)


